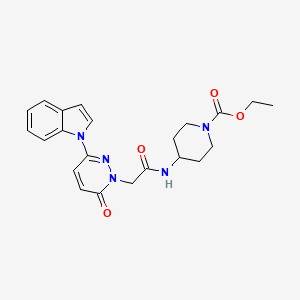

ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-2-31-22(30)25-12-10-17(11-13-25)23-20(28)15-27-21(29)8-7-19(24-27)26-14-9-16-5-3-4-6-18(16)26/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPDXGIGDGKICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C23H22N4O3

- Molecular Weight : 402.4 g/mol

- IUPAC Name : this compound

- InChI Key : LUXSGRPGNGULOA-UHFFFAOYSA-N

The compound features an indole moiety, a pyridazine ring, and a piperidine structure, which are known to contribute to various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Indole Moiety : This part of the structure is known to interact with serotonin receptors, which may influence mood regulation and have implications in treating depression and anxiety disorders.

- Pyridazine Ring : The pyridazine component has been associated with enzyme inhibition, potentially affecting metabolic pathways related to cancer progression.

Anticancer Properties

Research indicates that compounds containing indole and pyridazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The specific mechanisms include:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, thereby reducing tumor growth .

- Targeting Ubiquitin Ligases : Some studies suggest that similar compounds can act as modulators of E3 ubiquitin ligases, leading to the degradation of oncoproteins .

Antimicrobial Activity

The indole structure is also linked to antimicrobial effects. Compounds with similar configurations have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro using similar indole-pyridazine derivatives. |

| Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for compounds with comparable structures. |

| Study 3 | Explored the mechanism of action involving apoptosis induction in cancer cells through activation of caspase pathways. |

Q & A

Q. What are the key challenges in synthesizing ethyl 4-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate, and how can they be addressed methodologically?

Answer: The synthesis of this compound involves multi-step organic reactions, including coupling of indole and pyridazine moieties, acetamide linkage formation, and piperidine carboxylation. Key challenges include:

- Low yield in coupling steps : Optimize reaction conditions (e.g., temperature, solvent polarity) based on analogous pyridazine-indole systems .

- Purification complexity : Use preparative HPLC or column chromatography with gradient elution to separate byproducts, as demonstrated in structurally similar piperidine-carboxylate derivatives .

- Functional group compatibility : Protect reactive groups (e.g., indole NH) during carboxylation using tert-butoxycarbonyl (Boc) strategies, as seen in tert-butyl piperidine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards. Validate purity ≥95% as per pharmaceutical guidelines .

- Structural confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the indole-pyridazine-piperidine framework .

- Crystallography : If single crystals are obtainable, use SHELXL for small-molecule refinement to resolve stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like kinases, leveraging the pyridazine core’s similarity to ATP-competitive inhibitors .

- Conformational analysis : Perform density functional theory (DFT) calculations to predict the lowest-energy conformation of the piperidine-acetamido linker, which influences target binding .

- ADMET prediction : Apply tools like SwissADME to assess permeability and metabolic stability, critical for lead optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) to minimize variability .

- Off-target profiling : Use kinome-wide screening or proteome arrays to identify non-specific interactions, as seen in pyridazine-derived kinase inhibitors .

- Structural analogs comparison : Compare activity with derivatives (e.g., fluorophenyl or methoxyethyl variants) to isolate pharmacophore contributions .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) based on piperidine’s basicity .

- Stability testing : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) and analyze degradation products via LC-MS .

- Prodrug design : Introduce esterase-labile groups (e.g., ethyl carboxylate → carboxylic acid) to improve bioavailability, as applied in related pyridazine analogs .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for piperidine derivatives .

- Ventilation : Perform reactions in fume hoods due to potential inhalation risks from volatile byproducts (e.g., ethyl acetate) .

- Emergency procedures : Follow first-aid measures for chemical exposure, including immediate skin rinsing and medical consultation for persistent irritation .

Q. How can researchers design statistically robust experiments to evaluate this compound’s efficacy?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) and reduce experimental runs .

- Inferential statistics : Use ANOVA to compare biological activity across treatment groups, ensuring p < 0.05 significance thresholds .

- Reproducibility checks : Include triplicate measurements and positive/negative controls in assays, as emphasized in pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.